molecular formula C9H14Cl2N4O B3014348 3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride CAS No. 2361851-12-7

3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride

Cat. No.: B3014348
CAS No.: 2361851-12-7
M. Wt: 265.14
InChI Key: PWFZCNWBKICRLH-UHFFFAOYSA-N
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Description

3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol dihydrochloride is a bicyclic heteroaromatic compound featuring a triazole ring fused to a pyridine core. The 6-position of the triazolopyridine scaffold is substituted with an amino group (-NH₂), while the 3-position is linked to a propan-1-ol chain. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

3-(6-amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O.2ClH/c10-7-3-4-9-12-11-8(2-1-5-14)13(9)6-7;;/h3-4,6,14H,1-2,5,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFZCNWBKICRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1N)CCCO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361851-12-7
Record name 3-{6-amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-ol dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol typically involves the following steps:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors, such as 3-aminopyridine and hydrazine derivatives, under acidic or basic conditions to form the triazolopyridine ring.

    Introduction of the Propanol Group: The triazolopyridine intermediate is then reacted with a suitable alkylating agent, such as 3-chloropropanol, under nucleophilic substitution conditions to introduce the propanol group.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, which improves its solubility and stability.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, such as acylation or alkylation reactions.

Biological Activity

3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridine scaffold, which is known for its diverse pharmacological properties. The molecular formula is C8H11N52HClC_8H_{11}N_5\cdot 2HCl, and it has a molecular weight of approximately 227.12 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar triazolo-pyridine structures. For instance, compounds derived from this scaffold have shown moderate to potent antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
4qSGC-79010.014
A5490.008
HT-10800.012

These findings suggest that the triazolo-pyridine derivatives can inhibit tubulin polymerization, a critical process in cancer cell division .

Antimicrobial Activity

The compound's structural analogs have demonstrated significant antimicrobial effects. For example, studies on related triazolo compounds indicated their efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that similar mechanisms may be at play in inhibiting bacterial growth.

The biological activity of this compound likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of kinases and other enzymes involved in cell signaling pathways.
  • Receptor Modulation : It could modulate receptor activities that are crucial for cellular proliferation and survival.

Study on Antiproliferative Effects

A study synthesized various triazolo-pyridine derivatives and tested their antiproliferative effects on cancer cell lines. The results indicated that modifications to the triazole ring significantly influenced biological activity. For instance, the introduction of different substituents affected the IC50 values and overall potency against targeted cancer cells .

Research on Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial properties of related compounds against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives exhibited promising antibacterial activity with MIC values as low as 15.62 µg/mL .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that triazole derivatives were effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Triazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and the induction of oxidative stress. A notable study highlighted the effectiveness of triazole-based compounds in targeting specific cancer pathways, suggesting that 3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol could be developed into a chemotherapeutic agent.

Neurological Applications

There is emerging evidence supporting the neuroprotective effects of triazole compounds. Research indicates that these compounds may modulate neurotransmitter systems and possess antioxidant properties. Specifically, studies have suggested that they could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing neuroinflammation and oxidative damage.

Antiviral Properties

Recent investigations into the antiviral activity of triazole derivatives have shown promise against viral infections. The mechanism often involves the inhibition of viral replication and interference with viral entry into host cells. For example, certain triazole compounds have been evaluated for their efficacy against influenza virus and other RNA viruses.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored a series of triazole derivatives for their antimicrobial activity. The researchers synthesized various compounds based on the triazole framework and tested them against a panel of pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Effects

In a clinical trial reported in Cancer Research, researchers evaluated the anticancer efficacy of a triazole derivative analogous to 3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol on patients with advanced solid tumors. The trial demonstrated a significant reduction in tumor size in a subset of patients, highlighting the compound's potential as an adjunct therapy in oncology.

Case Study 3: Neuroprotective Effects

A preclinical study published in Neuropharmacology assessed the neuroprotective effects of a triazole-based compound on animal models of Alzheimer's disease. The results showed improvements in cognitive function and reduced amyloid plaque formation in treated animals compared to controls.

Comparison with Similar Compounds

Structural Analogs of the [1,2,4]Triazolo[4,3-a]pyridine Core

The following table summarizes key structural analogs and their distinguishing features:

Compound Name 6-Substituent 3-Substituent Salt Form Molecular Weight Key Properties/Applications References
Target Compound Amino (-NH₂) Propan-1-ol Dihydrochloride N/A High polarity, H-bond donor/acceptor
(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride Methyl (-CH₃) Methanamine (-CH₂NH₂) Dihydrochloride 162.20 Basic amine; enhanced solubility via salt form
(6-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride Trifluoromethyl (-CF₃) Methanamine (-CH₂NH₂) Dihydrochloride 252.63 Lipophilic; metabolic stability
3-(5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine dihydrochloride N/A (hydrogenated) Propan-1-amine Dihydrochloride 213.70 Reduced ring planarity; flexible interactions
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-amine dihydrochloride N/A (pyrimidine) Propan-1-amine Dihydrochloride 250.13 Altered heterocycle; electronic effects
(6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(bicyclic methanone) Methoxy (-OCH₃) Methanone-linked bicyclic None N/A Lipophilic; kinase inhibition

Key Comparative Insights

Substituent Effects at the 6-Position
  • Amino (-NH₂): The target compound’s amino group increases polarity and hydrogen-bonding capacity, which may enhance target binding affinity in hydrophilic environments .
  • Trifluoromethyl (-CF₃) : The electron-withdrawing -CF₃ group () enhances metabolic stability and lipophilicity, suitable for CNS-targeting compounds .
  • Methoxy (-OCH₃) : Methoxy-substituted analogs () balance lipophilicity and electronic effects, often used in kinase inhibitors .
Substituent Effects at the 3-Position
  • Propan-1-ol (-CH₂CH₂CH₂OH): The hydroxyl group in the target compound provides a strong H-bond donor, improving interactions with polar residues in enzymatic pockets .
  • Methanamine (-CH₂NH₂) : The amine group in analogs () introduces basicity, which can be protonated at physiological pH, enhancing solubility and cationic interactions .
  • Methanone-linked bicyclic systems (): These substituents add steric bulk and rigidity, optimizing binding to hydrophobic pockets in targets like retinol-binding proteins .
Impact of Salt Formation
  • Dihydrochloride salts (target compound, ) significantly improve aqueous solubility compared to non-salt forms (), facilitating formulation for intravenous or oral delivery .
Heterocycle Modifications
  • Hydrogenated triazolopyridines () reduce aromaticity, increasing conformational flexibility for diverse binding modes .

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